REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH3:9].[C:10]([C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1)([OH:12])=[O:11].C(=O)([O-])[O-].[K+].[K+]>O.O1CCOCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:9][S:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:16]1[CH:17]=[CH:18][C:13]([C:10]([OH:12])=[O:11])=[CH:14][CH:15]=1 |f:2.3.4,^1:37,56|
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Name
|
|
Quantity
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4.15 g
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Type
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reactant
|
Smiles
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BrC1=C(C=CC=C1)SC
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Name
|
|
Quantity
|
0.0025 mol
|
Type
|
reactant
|
Smiles
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C(=O)(O)C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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10.36 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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O
|
Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.45 g
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Type
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catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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under reflux for two hours under nitrogen
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Duration
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2 h
|
Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
|
Details
|
The dioxane was removed in vacuo
|
Type
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ADDITION
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Details
|
the residue was diluted with 100 mL of water
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Type
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CUSTOM
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Details
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The crude product (6.1 g) was recrystallized from ethanol
|
Name
|
title compound
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Type
|
product
|
Smiles
|
CSC1=C(C=CC=C1)C1=CC=C(C=C1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |